Thieno[3,2-c]pyridine derivatives are part of a larger class of heterocyclic compounds known for their diverse pharmacological properties. The specific compound, thieno[3,2-c]pyridine 4-methylbenzenesulfonate, can be synthesized through various chemical routes involving thieno and pyridine frameworks. It is classified as a sulfonate derivative due to the presence of the 4-methylbenzenesulfonate group, which enhances its solubility and reactivity in biological systems.
The synthesis of thieno[3,2-c]pyridine 4-methylbenzenesulfonate typically involves cyclization reactions starting from appropriate precursors. One common method includes the reaction of a thieno[3,2-c]pyridine derivative with methylbenzenesulfonyl chloride in the presence of a base. This process often requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity.
Key steps in the synthesis include:
Industrial production may utilize continuous flow reactors to enhance efficiency and scalability while maintaining consistent quality.
The molecular structure of thieno[3,2-c]pyridine 4-methylbenzenesulfonate features a fused ring system that consists of both a thieno and pyridine moiety. The presence of the sulfonate group significantly influences its chemical behavior.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be utilized to confirm the structural integrity and functional groups present in this compound.
Thieno[3,2-c]pyridine 4-methylbenzenesulfonate can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The choice of reagents and reaction conditions will dictate the efficiency and specificity of these transformations.
The mechanism of action for thieno[3,2-c]pyridine 4-methylbenzenesulfonate primarily revolves around its interaction with biological targets. Notably, it has been shown to inhibit platelet aggregation by blocking adenosine diphosphate receptors on platelets. This inhibition prevents platelet activation and aggregation, which is crucial in preventing thrombus formation.
At the molecular level:
This mechanism highlights the potential therapeutic applications of this compound in cardiovascular medicine.
Thieno[3,2-c]pyridine 4-methylbenzenesulfonate exhibits several notable physical and chemical properties:
Chemical properties include:
Thieno[3,2-c]pyridine 4-methylbenzenesulfonate has significant applications in scientific research, particularly in medicinal chemistry. Its ability to inhibit platelet aggregation makes it a candidate for developing antithrombotic agents. Additionally, its unique structural features allow it to serve as an intermediate in synthesizing other biologically active compounds.
Potential applications include:
Thieno[3,2-c]pyridine 4-methylbenzenesulfonate represents a fused heterocyclic system where a thiophene ring is annulated with a pyridine moiety at the [3,2-c] positions. The 4-methylbenzenesulfonate (p-toluenesulfonate or tosylate) component functions as a counterion, enhancing the compound's crystallinity and stability. Key identifiers include:
Table 1: Nomenclature and Chemical Identifiers
Property | Value |
---|---|
Preferred IUPAC Name | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one 4-methylbenzenesulfonate |
CAS Number (Tetrahydro) | 178688-49-8 |
CAS Number (Unsaturated) | 153075-10-6 |
Molecular Formula | C₁₄H₁₇NO₄S₂ |
Molecular Weight | 327.419 g/mol |
Key Synonyms | 2-oxo-thienotetrahydropyridine p-toluenesulfonate; Prasugrel intermediate |
The structural distinction between the unsaturated (fully aromatic) and tetrahydro (partially saturated) forms is pharmacologically significant. The tetrahydro variant features a non-aromatic piperidinone ring fused to thiophene, creating a chiral center at the 7a-position [2] [10]. This stereochemical complexity influences its biological interactions, particularly as an intermediate in antiplatelet agents like prasugrel.
Thienopyridine chemistry emerged prominently in the late 20th century, with foundational patents filed in the 1980s. The seminal patent US4529596A (1985) documented early thieno[3,2-c]pyridine derivatives as "therapeutic agents inhibiting spontaneous platelet aggregation" [5]. This discovery marked a shift from coumarin-based anticoagulants (e.g., warfarin) toward targeted anti-thrombotic agents acting via P2Y12 receptor antagonism [5] [9].
Key developmental milestones include:
Thieno[3,2-c]pyridine 4-methylbenzenesulfonate exemplifies strategic heterocyclic fusion, merging the metabolic stability of thiophene with the hydrogen-bonding capacity of pyridinone. Its significance spans:
Table 2: Key Pharmaceutical Applications of Thienopyridine Derivatives
Derivative Class | Biological Target | Therapeutic Area | Reference |
---|---|---|---|
5-Aryl-thieno[3,2-c]pyridine | Kv1.3/Kv1.5 channels | Atrial fibrillation, Autoimmunity | [7] |
N-Alkylated tetrahydro forms | P2Y12 receptor | Antithrombotic | [4] [10] |
Lamellarin hybrids (fused) | Topoisomerase I, MDR pumps | Oncology | [9] |
The scaffold’s ADME profile benefits from balanced lipophilicity (LogP = 3.55) and polar surface area (117 Ų), facilitating blood-brain barrier penetration for CNS applications [2] [7]. Commercial manufacturers (e.g., INNOPHARMCHEM) now supply GMP-grade material for structure-activity relationship (SAR) campaigns, underscoring its industrial relevance [4] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1